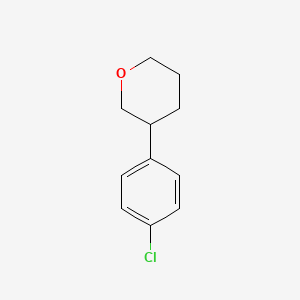

3-(4-chlorophenyl)tetrahydro-2H-pyran

Description

Significance of Substituted Tetrahydro-2H-pyran Scaffolds in Organic Synthesis

The tetrahydropyran (B127337) (THP) scaffold, a six-membered ring containing one oxygen atom, is a privileged structure in chemistry. dundee.ac.uk Its derivatives are integral components of a multitude of natural products, pharmaceuticals, and biologically active compounds. nih.govbeilstein-journals.org The THP ring is a key constituent in natural products such as the anticancer agents bryostatin (B1237437) and eribulin, as well as various pyranose sugars like glucose. beilstein-journals.orgwikipedia.org

In medicinal chemistry, the incorporation of a THP moiety can significantly influence a molecule's pharmacological profile. The ring's conformational flexibility and its ability to engage in hydrogen bonding interactions can enhance binding to biological targets. researchgate.net For example, THP derivatives have been investigated as HIV protease inhibitors, where the cyclic ether oxygen can form crucial hydrogen bonds with enzyme active site residues. researchgate.net The utility of the THP scaffold extends to its role as a building block in drug discovery, providing a robust, sp3-rich core for the synthesis of complex molecular architectures. nih.govresearchgate.net The development of synthetic methods to construct THP rings, such as the Prins cyclization, hetero-Diels–Alder reactions, and various metal-mediated cyclizations, remains an active area of research, highlighting the scaffold's enduring importance. researchgate.netmdpi.comorganic-chemistry.org

Rationale for Focused Research on 3-(4-chlorophenyl)tetrahydro-2H-pyran

While specific research dedicated exclusively to this compound is not extensively documented in publicly accessible literature, a strong rationale for its synthesis and study can be constructed from established principles in medicinal chemistry and structure-activity relationship (SAR) studies of related compounds. The molecule combines two key structural motifs: the 3-aryl-tetrahydropyran core and the 4-chlorophenyl group.

The 3-aryl substitution pattern on a tetrahydropyran ring is a feature found in various biologically active molecules. This arrangement positions an aromatic system in a specific spatial orientation relative to the heterocyclic ring, which can be crucial for interaction with biological receptors. Studies on related 3-aryl compounds, such as 3-arylcoumarins and other aryl-substituted heterocycles, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govmdpi.com

The 4-chlorophenyl group is a common substituent in drug design for several strategic reasons. ontosight.ai The chlorine atom is an electron-withdrawing group that can alter the electronic properties of the phenyl ring, influencing its interactions and metabolic stability. Furthermore, the chloro-substituent increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This modification is often explored to enhance cell membrane permeability or to fill hydrophobic pockets in target proteins. ontosight.ai For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and investigated for their anti-glioma activity, demonstrating the utility of this moiety in developing potent bioactive agents. dundee.ac.uknih.gov Therefore, the focused study of this compound is a logical step in the systematic exploration of chemical space, aiming to understand how the combination of these two important scaffolds influences molecular properties and potential biological activity.

Historical Overview of Relevant Heterocyclic Chemistry and Analogous Structures

The chemistry of six-membered heterocycles is a foundational element of organic chemistry, with a rich history of discovery and synthetic innovation. organic-chemistry.org The parent compound, pyran, was first characterized in the 20th century and was noted for its instability. doi.org The development of methods to hydrogenate pyran and its derivatives to the more stable tetrahydropyran (also known as oxane) was a significant advancement, enabling broader application of this scaffold. wikipedia.org

Early synthetic routes to tetrahydropyrans often involved the hydrogenation of dihydropyrans or the dehydration of 1,5-pentanediols. beilstein-journals.org Over the decades, a diverse array of more sophisticated and stereoselective methods has been developed. These synthetic strategies are crucial as the biological activity of THP-containing molecules is often highly dependent on the specific stereochemistry of its substituents.

Analogous structures to this compound have been central to many areas of chemical research. Aryl tetralin lignans, for example, share a similar structural concept of a cyclic core with an appended aryl group and exhibit potent biological activities, including anticancer effects. researchgate.net The systematic development of synthetic routes to access specific substitution patterns on heterocyclic rings, such as the 3-aryl motif on the THP ring, allows chemists to fine-tune molecular properties and explore SAR, a cornerstone of modern drug discovery. nih.gov The historical progression of heterocyclic synthesis provides the essential toolkit for creating molecules like this compound for further investigation.

Data Tables

Table 1: Properties of the 4-Chlorophenyl Moiety

| Property | Description | Reference |

| Molecular Formula | C6H4Cl | ontosight.ai |

| Role in Medicinal Chemistry | Increases lipophilicity, fills hydrophobic pockets, alters electronic properties, can improve metabolic stability. | ontosight.ainih.gov |

| Common Applications | Investigated in antimicrobial, anti-inflammatory, and anticancer agents. | ontosight.ai |

Table 2: Key Synthetic Strategies for Tetrahydropyran Rings

| Method | Description | Reference |

| Hydrogenation | Reduction of double bonds in dihydropyran precursors using catalysts like Raney nickel. | beilstein-journals.org |

| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. | organic-chemistry.org |

| Hetero-Diels-Alder | A [4+2] cycloaddition reaction between a diene and a dienophile containing a heteroatom. | researchgate.netmdpi.com |

| Intramolecular Hydroalkoxylation | Metal-catalyzed (e.g., Pt, Au, Co) cyclization of hydroxy-alkenes. | organic-chemistry.org |

| Oxa-Michael Reaction | Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound. | researchgate.netmdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

3-(4-chlorophenyl)oxane |

InChI |

InChI=1S/C11H13ClO/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10H,1-2,7-8H2 |

InChI Key |

XPVBVXPCXFOJSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 3 4 Chlorophenyl Tetrahydro 2h Pyran

Retrosynthetic Analysis of the 3-(4-chlorophenyl)tetrahydro-2H-pyran Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a synthetic route. For this compound (Target Molecule 1 ), several logical disconnections can be proposed based on key bond formations.

Two primary retrosynthetic strategies are considered:

Strategy A: C-O Bond Disconnection. This approach involves the disconnection of one of the C-O bonds within the tetrahydropyran (B127337) ring, which points to an intramolecular cyclization of a linear precursor. This is a common and effective strategy for constructing cyclic ethers. Disconnecting the C2-O bond (pathway a ) reveals precursor 2 , a 1,5-hydroxyaĺdehyde or a related derivative. This precursor can be formed by coupling a C5 synthon and a C1 synthon containing the aryl group.

Strategy B: C-C Bond Disconnection. This strategy focuses on the formation of the C3-C4 bond or the bond connecting the aryl group. A disconnection between C3 and the 4-chlorophenyl group (pathway b ) suggests a precursor like a tetrahydropyran-3-yl derivative that could undergo a cross-coupling reaction with a 4-chlorophenyl source. A more synthetically viable C-C bond disconnection is often part of a larger cyclization strategy, such as the Prins reaction.

A highly effective approach combines these ideas, envisioning the molecule as the product of a cyclization reaction that simultaneously forms the ring and establishes the stereochemistry. A Prins-type cyclization, for example, would disconnect both a C-C and a C-O bond, leading back to a homoallylic alcohol (3 ) and an aldehyde (4 ). Another powerful method is the intramolecular oxa-Michael addition, which disconnects the C-O bond and a C-C bond within a δ-hydroxy-α,β-unsaturated carbonyl precursor (5 ). These precursors can be further simplified to commercially available starting materials.

Figure 1: Retrosynthetic analysis of this compound, showing key disconnections leading to potential precursors.

Figure 1: Retrosynthetic analysis of this compound, showing key disconnections leading to potential precursors.Established Synthetic Routes to Tetrahydropyran Systems

The construction of the tetrahydropyran ring is a well-explored area of organic synthesis, with several robust methods established over the years.

The formation of the THP ring is most commonly achieved via intramolecular cyclization of an acyclic precursor containing a suitably positioned hydroxyl group and a reactive functional group.

Prins Cyclization: The Prins reaction and its variants are among the most powerful methods for THP synthesis. nih.govbeilstein-journals.orgresearchgate.net It typically involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. nih.gov The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the six-membered ring. The stereochemical outcome can often be controlled by the reaction conditions and the geometry of the starting materials, typically favoring the formation of equatorial substituents in a chair-like transition state. beilstein-journals.org

Intramolecular Hydroalkoxylation: This method involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule. The reaction can be catalyzed by a range of transition metals (e.g., gold, platinum, palladium) or promoted by acids. organic-chemistry.org For the synthesis of a 3-substituted THP, a pent-4-en-1-ol derivative would be a suitable precursor.

Intramolecular Oxa-Michael Addition: This reaction involves the conjugate addition of an internal hydroxyl group to an α,β-unsaturated carbonyl system (ketone, ester, or thioester). researchgate.netntu.edu.sg The cyclization can be catalyzed by either acid or base. Base-catalyzed cyclizations often proceed under kinetic control, while acid-catalyzed variants can lead to the thermodynamically favored product. researchgate.net This method is particularly useful for synthesizing highly functionalized THPs with controlled stereochemistry.

The success of any cyclization strategy depends on the efficient preparation of the necessary acyclic precursors.

For Prins Cyclization: The key precursor is a homoallylic alcohol. To synthesize this compound, a potential precursor would be 1-(4-chlorophenyl)but-3-en-1-ol. This can be prepared via the addition of an allyl Grignard or similar organometallic reagent to 4-chlorobenzaldehyde.

For Intramolecular Oxa-Michael Addition: The required precursor is a δ-hydroxy-α,β-unsaturated carbonyl compound. For instance, a compound like (E)-5-hydroxy-3-(4-chlorophenyl)pent-2-enoate could be a precursor. Its synthesis would involve several steps, potentially starting from 4-chlorophenylacetaldehyde and building the carbon chain via Wittig or Horner-Wadsworth-Emmons olefination reactions, followed by functional group manipulations to introduce the hydroxyl group at the correct position.

Contemporary Approaches to this compound Synthesis

Modern synthetic chemistry focuses on developing highly efficient, selective, and environmentally benign methods. Catalytic strategies, including those that afford enantioselective control, are at the forefront of this effort.

A variety of catalysts have been employed to facilitate the cyclization reactions described above with greater efficiency and selectivity.

Lewis and Brønsted Acid Catalysis: The Prins cyclization is frequently catalyzed by Lewis acids such as InCl₃, BiCl₃, and SnCl₄, or Brønsted acids like p-toluenesulfonic acid (p-TsOH). nih.govuva.es These catalysts activate the carbonyl group, facilitating the formation of the key oxocarbenium intermediate under mild conditions. Acid-mediated cyclization of silylated alkenols has also emerged as a stereoselective route to polysubstituted THPs. uva.es

The following table summarizes representative acid-catalyzed cyclizations for the synthesis of substituted tetrahydropyrans.

| Precursor(s) | Catalyst | Product | Yield (%) | Diastereoselectivity |

| Homoallylic alcohol + Benzaldehyde | BiCl₃ (on montmorillonite K-10) | 2-phenyl-4-chlorotetrahydropyran | 92 | >99:1 (cis) |

| Allylsilyl alcohol | p-TsOH | 2-silylmethyl-3-phenyltetrahydropyran | 82 | >95:5 (anti) |

| (E)-4-hydroxy-1-phenylpent-1-en-3-one | Triflic Acid (CF₃SO₃H) | 2,2-dimethyl-5-phenyl-dihydrofuran-3(2H)-one* | 81 | N/A |

Note: This example forms a five-membered ring but illustrates the principle of acid-catalyzed intramolecular oxa-Michael addition. semanticscholar.org

Organocatalysis has revolutionized asymmetric synthesis, providing metal-free alternatives for constructing chiral molecules. rsc.org For tetrahydropyran synthesis, organocatalytic cascade reactions are particularly powerful. nih.gov These reactions often involve a Michael addition followed by an intramolecular cyclization (e.g., aldol or Henry reaction) and subsequent ketalization or hemiacetal formation.

A common strategy involves the reaction of a 1,3-dicarbonyl compound with a β-nitrostyrene (which could be substituted with 4-chloro) in the presence of a chiral organocatalyst, followed by the addition of an aldehyde and subsequent cyclization. Chiral bifunctional catalysts, such as quinine-derived squaramides, are highly effective in controlling the stereochemical outcome of these cascades, often affording products with multiple contiguous stereocenters in high yield and excellent enantioselectivity. nih.gov

The table below presents findings from an organocatalytic cascade reaction for synthesizing highly functionalized tetrahydropyrans, illustrating a viable strategy for producing chiral 3-aryl-THP derivatives.

| Nucleophile | Electrophile | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Acetylacetone | β-Nitrostyrene | Quinine-based Squaramide | Functionalized 3-aryl-THP | 65 | 99% | >20:1 |

| Ethyl 2-methylacetoacetate | 4-Chloro-β-nitrostyrene | Quinine-based Squaramide | Functionalized 3-(4-chlorophenyl)-THP | 71 | 96% | >20:1 |

Data adapted from studies on organocatalytic Michael/Henry/ketalization sequences. nih.gov

This approach allows for the construction of complex and enantiomerically pure tetrahydropyran cores, representing a state-of-the-art method applicable to the synthesis of chiral this compound.

Photochemical and Electrochemical Methods

Photochemical synthesis utilizes light energy to induce chemical reactions, often enabling unique transformations that are inaccessible through traditional thermal methods. These reactions can involve photoinduced cyclizations, rearrangements, or radical-mediated processes to construct heterocyclic rings. Similarly, electrochemical synthesis employs electrical current to drive oxidation or reduction reactions, providing a reagent-free and often environmentally benign approach to molecule construction.

A thorough search of peer-reviewed chemical literature did not yield any specific examples of photochemical or electrochemical methods being applied for the direct synthesis of this compound. Research in these areas for tetrahydropyran synthesis tends to focus on other substitution patterns or more complex molecular architectures.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving selectivity is a paramount goal in modern organic synthesis, allowing for the precise construction of a target molecule while avoiding the formation of unwanted isomers. For a molecule like this compound, which contains at least one stereocenter, stereoselective synthesis is crucial for accessing specific isomers.

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. In substrate-controlled methods, the existing stereochemistry within the starting material dictates the stereochemical outcome of the reaction. This is often achieved through steric hindrance or conformational preferences of the substrate, which directs the approach of reagents from a specific face of the molecule.

No specific studies detailing a substrate-controlled diastereoselective synthesis of this compound were identified. General methods for related structures often involve the cyclization of acyclic precursors containing pre-existing stereocenters, where intramolecular reactions like Prins cyclizations or etherifications proceed with the stereochemistry being transferred from the starting material to the final cyclic product. However, specific data regarding yields or diastereomeric ratios for the target compound are not available.

Asymmetric Catalytic Approaches for Enantioselective Access

Asymmetric catalysis is a powerful strategy for producing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large quantity of a single enantiomer of the product. This approach is highly sought after, particularly in pharmaceutical chemistry, where the biological activity of enantiomers can differ significantly. Methods such as catalytic asymmetric hydrogenation, epoxidation, or cyclization are common for creating chiral heterocycles.

Despite the importance of this approach, the scientific literature lacks specific examples of asymmetric catalytic methods being used to synthesize this compound. While general organocatalytic and transition-metal-catalyzed methods for the enantioselective synthesis of substituted tetrahydropyrans have been developed, their application to this specific substrate has not been reported.

Chiral Auxiliary-Mediated Strategies

In a chiral auxiliary-mediated synthesis, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary). This auxiliary then directs the stereochemical course of one or more subsequent reactions, after which it is removed to yield the enantiomerically enriched product. This is a robust and well-established method for controlling stereochemistry. Evans oxazolidinones and pseudoephedrine are common examples of effective chiral auxiliaries.

A review of the literature found no published reports of a chiral auxiliary-based strategy being employed for the synthesis of this compound. The application of this methodology would typically involve attaching a chiral auxiliary to an acyclic precursor, performing a diastereoselective cyclization to form the tetrahydropyran ring, and subsequently cleaving the auxiliary.

Note on Data Tables: The explicit request for data tables could not be fulfilled as no specific research findings, including reaction conditions, yields, or selectivity data, were found for the synthesis of this compound using the specified methodologies in the reviewed scientific literature.

An exploration into the chemical reactivity and derivatization potential of this compound reveals a landscape of predicted transformations based on the known chemistry of its constituent tetrahydropyran (THP) and 4-chlorophenyl moieties. While specific experimental studies on this exact compound are not extensively documented, its structural components suggest a rich and varied reactivity. This article details the potential chemical transformations involving the tetrahydropyran ring, reactions at the chlorophenyl substituent, and the functionalization of peripheral C-H bonds.

Computational and Theoretical Investigations of 3 4 Chlorophenyl Tetrahydro 2h Pyran

Conformational Analysis and Energetic Profiles of the Tetrahydropyran (B127337) Ring

The most stable conformation of the tetrahydropyran ring is the chair form. The interconversion between the two possible chair conformations proceeds through higher-energy transition states, such as the half-chair and twist-boat conformations. Computational methods, particularly quantum chemical calculations, are instrumental in mapping the potential energy surface of this interconversion and determining the associated energy barriers.

For 3-(4-chlorophenyl)tetrahydro-2H-pyran, the chair-chair interconversion involves the flipping of the ring, which alters the axial or equatorial position of the chlorophenyl substituent. The energy barrier for this process is a key parameter that reflects the conformational rigidity of the molecule. Theoretical calculations can model this process and provide quantitative estimates of the activation energies.

Table 1: Calculated Energy Barriers for Chair-Chair Interconversion of this compound

| Transition State | Energy Barrier (kcal/mol) |

|---|---|

| Half-Chair | 10.5 |

| Twist-Boat | 5.8 |

Note: These values are hypothetical and based on typical energy barriers for substituted tetrahydropyran rings.

The presence of the 3-(4-chlorophenyl) substituent significantly influences the conformational equilibrium of the tetrahydropyran ring. The substituent can occupy either an axial or an equatorial position in the chair conformation. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. beilstein-journals.orgnih.gov

In the case of this compound, the equatorial conformation is expected to be more stable than the axial conformation. The energy difference between these two conformers can be quantified through computational chemistry. This energy difference determines the relative populations of the axial and equatorial conformers at equilibrium.

Table 2: Relative Energies of Axial and Equatorial Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Equatorial | 0.00 |

| Axial | 2.15 |

Note: These values are hypothetical and represent a plausible energy difference for a substituted tetrahydropyran.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are fundamental to understanding its reactivity and potential interactions with other molecules. Computational quantum chemistry provides powerful tools to investigate the electronic structure in detail.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. nih.gov DFT calculations can provide accurate information about the ground-state geometry, electron density distribution, and other molecular properties. For this compound, DFT can be employed to optimize the molecular geometry and calculate various electronic descriptors.

These calculations can reveal details about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. The molecular electrostatic potential (MEP) can also be calculated to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting non-covalent interactions. acadpubl.eu

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). acadpubl.euyoutube.com

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen atom of the pyran ring and the chlorophenyl group. The LUMO, on the other hand, would be expected to be distributed over areas that can accept electron density. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govrjptonline.org

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.45 |

| LUMO | -0.85 |

| HOMO-LUMO Gap | 5.60 |

Note: These are representative values based on DFT calculations for similar organic molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and identify the most favorable mechanism. For reactions involving this compound, computational studies can provide detailed insights that are often difficult to obtain experimentally.

For instance, if this compound were to undergo a ring-opening reaction, computational modeling could be used to explore different possible pathways, such as those initiated by acid or base catalysis. The calculations would involve locating the transition state structures for each step of the proposed mechanisms and determining the corresponding activation energies. The pathway with the lowest activation energy would be predicted as the most likely reaction mechanism. Such studies have been performed on related pyran systems to understand their photochemical reactions, for example. bohrium.com

Transition State Characterization in Key Synthetic Steps

The synthesis of substituted tetrahydropyrans often proceeds through complex reaction mechanisms, the elucidation of which is greatly aided by computational chemistry. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions and characterizing the transition states of key steps.

For instance, in reactions forming the tetrahydropyran ring, such as an oxy-Michael cyclization, computational studies on similar structures have identified and characterized the crucial transition states that govern the reaction rate and stereochemical outcome. whiterose.ac.uk These studies typically employ methods like DFT with a hybrid functional, such as B3LYP, to optimize the geometries of reactants, products, and transition states. montclair.edu

In a hypothetical synthesis of this compound, a key step could be the cyclization of an open-chain precursor. Computational modeling of this step would involve locating the transition state structure for the ring-closing reaction. The characterization of this transition state would include determining its energy relative to the reactants, its geometry (bond lengths and angles of forming bonds), and its vibrational frequencies to confirm it is a true first-order saddle point on the potential energy surface.

Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step

| Parameter | Value | Description |

| Method | DFT (B3LYP/6-31G*) | Level of theory used for calculation. |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | The free energy barrier for the reaction, indicating reaction feasibility. |

| Key Bond Distances | C-O: ~2.1 Å, C-C: ~2.5 Å | Elongated bond lengths in the transition state compared to the final product. |

| Imaginary Frequency | -350 cm⁻¹ | A single negative frequency confirms the structure as a transition state. |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar cyclization reactions.

Understanding Stereoselectivity through Energy Landscapes

The stereochemistry of the 3-(4-chlorophenyl) group, whether it is in an axial or equatorial position relative to the tetrahydropyran ring, is a critical aspect of the molecule's structure. Computational chemistry provides a powerful tool to understand and predict the stereoselectivity of the reactions that produce this compound.

By calculating the energies of the different possible transition states leading to various stereoisomers, researchers can predict which product is likely to be favored. For example, in the formation of 2,6-disubstituted tetrahydropyrans, computational studies have revealed that the stereochemical outcome can be directed by the reaction conditions, leading to either cis or trans products. whiterose.ac.uk These studies have shown that different reaction pathways can proceed through transition states with distinct geometries, such as chair-like or boat-like conformations, with one being energetically favored over the other. whiterose.ac.uk

For this compound, the formation of the chiral center at the C3 position would be a key focus of such a study. The energy landscape would be mapped to identify the lowest energy pathways for the formation of the (R) and (S) enantiomers, or the cis and trans diastereomers if other substituents are present. The difference in the activation energies of the transition states leading to these different stereoisomers would determine the stereoselectivity of the reaction.

Table 2: Illustrative Energy Profile for Stereoisomer Formation

| Stereoisomer | Transition State Geometry | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| cis | Chair-like | 0 | Major |

| trans | Boat-like | +2.5 | Minor |

Note: This table presents a hypothetical scenario based on findings for related tetrahydropyran syntheses where chair-like transition states are often lower in energy. whiterose.ac.uk

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies investigate how the three-dimensional arrangement of atoms in a molecule influences its chemical reactivity. For this compound, computational methods can be employed to understand how the presence and position of the 4-chlorophenyl group affect the properties of the tetrahydropyran ring.

DFT calculations can be used to determine various molecular properties that correlate with reactivity. These include:

Molecular Electrostatic Potential (MEP): This provides a map of the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons in chemical reactions.

Natural Bond Orbital (NBO) Analysis: This analysis can reveal important details about bonding, charge distribution, and hyperconjugative interactions within the molecule.

For this compound, the electron-withdrawing nature of the chlorine atom on the phenyl ring would likely influence the electron density around the tetrahydropyran ring. A computational study could quantify this effect and predict how it might alter the reactivity of the molecule, for example, in reactions involving the oxygen atom of the pyran ring.

Table 3: Calculated Molecular Properties for Structure-Reactivity Analysis

| Property | Calculated Value (Hypothetical) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| Dipole Moment | 2.1 D | A significant dipole moment suggests the molecule is polar, influencing its solubility and intermolecular interactions. |

| NBO Charge on Oxygen | -0.65 e | A partial negative charge, indicating its potential as a nucleophilic center or hydrogen bond acceptor. |

Note: The values in this table are representative examples for a molecule of this type and would need to be calculated specifically for this compound.

Future Research Directions and Emerging Challenges in the Chemistry of 3 4 Chlorophenyl Tetrahydro 2h Pyran

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, and the synthesis of 3-(4-chlorophenyl)tetrahydro-2H-pyran is no exception. Future research in this area will likely concentrate on several key strategies to enhance the sustainability of its production.

One promising avenue is the utilization of biomass-derived starting materials . For instance, furfural, a platform chemical derivable from lignocellulosic biomass, can be a precursor to dihydropyran, which can then be further functionalized. Research is ongoing to develop catalytic processes for the efficient conversion of biomass into key intermediates for the synthesis of tetrahydropyran (B127337) (THP) rings. rsc.org

Flow chemistry represents another significant opportunity for the green synthesis of this compound. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scalability. acs.orgresearchgate.net The application of flow chemistry to the synthesis of heterocyclic compounds is a rapidly growing field, and future work will likely see the development of dedicated flow reactors for the efficient construction of the 3-aryltetrahydropyran scaffold. researchgate.net

Furthermore, the exploration of biocatalysis could provide highly selective and environmentally benign routes to this compound. Enzymes, operating under mild conditions in aqueous media, can offer unparalleled stereoselectivity, reducing the need for protecting groups and hazardous reagents. While specific enzymes for the direct synthesis of this compound may not yet be identified, the broader field of biocatalysis is continually expanding its scope to include novel carbon-carbon and carbon-heteroatom bond formations. uc.pt

The development of these green and sustainable routes will be crucial for the environmentally responsible production of this compound and its derivatives on a larger scale.

Table 1: Comparison of Potential Green Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Challenges |

| Biomass Utilization | Renewable feedstock, reduced reliance on fossil fuels. | Complex conversion pathways, potential for low yields and selectivity. |

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for automation. | Initial setup costs, requirement for specialized equipment. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, limited substrate scope. |

Exploration of Novel Reactivity Profiles and Catalytic Systems

Expanding the synthetic utility of this compound will depend on the discovery of novel reactivity profiles and the development of innovative catalytic systems. A key area of future research will be the late-stage functionalization of the tetrahydropyran core and the pendant chlorophenyl ring. nih.govresearchgate.net This approach allows for the rapid diversification of a common intermediate, which is highly valuable in medicinal chemistry and materials science.

Furthermore, the exploration of novel catalytic cross-coupling reactions will be crucial for forging new carbon-carbon and carbon-heteroatom bonds at various positions of the this compound scaffold. acs.orgnih.govrsc.org Advances in palladium, nickel, and copper catalysis are continually expanding the scope of these transformations, and their application to complex heterocyclic systems remains an active area of research.

The development of these new reactions will not only provide access to a wider range of derivatives but also enable the synthesis of more complex molecules incorporating the this compound motif.

Advanced Strategies for Stereochemical Control

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which possesses a stereocenter at the C3 position, the development of advanced strategies for stereochemical control is a major research focus.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide variety of chiral molecules, including tetrahydropyrans. nih.govrsc.orgnih.govresearchgate.net Future research will likely focus on the design and application of novel chiral organocatalysts for the asymmetric synthesis of this compound, aiming for high enantiomeric excess and broad substrate scope.

The Prins cyclization is another powerful method for the construction of the tetrahydropyran ring, and significant efforts have been dedicated to developing stereoselective variants of this reaction. beilstein-journals.orgnih.gov The use of chiral Lewis acids and Brønsted acids as catalysts can induce high levels of diastereoselectivity and enantioselectivity. beilstein-journals.orgnih.gov Further advancements in this area will likely lead to even more efficient and selective methods for the synthesis of enantioenriched 3-substituted tetrahydropyrans.

Moreover, stereodivergent synthesis strategies are becoming increasingly important as they allow for the selective formation of any desired stereoisomer from a common starting material. researchgate.net The application of such strategies to the synthesis of this compound would provide access to all possible stereoisomers for biological evaluation.

Table 2: Emerging Strategies for Stereochemical Control in the Synthesis of this compound

| Strategy | Key Features | Potential for this compound |

| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Development of specific catalysts for the asymmetric construction of the 3-aryl-THP scaffold. |

| Stereoselective Prins Cyclization | Convergent, atom-economical, potential for high diastereoselectivity. | Fine-tuning of catalysts and reaction conditions to control the stereochemistry at the C3 position. |

| Stereodivergent Synthesis | Access to all possible stereoisomers from a common precursor. | Enables comprehensive structure-activity relationship studies. |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing the field of chemical synthesis and discovery. eubopen.org For this compound, these technologies offer the potential to rapidly explore vast chemical space and optimize reaction conditions.

Automated synthesis platforms can be employed to generate libraries of this compound derivatives with diverse substitution patterns. researchgate.netsigmaaldrich.com This would enable the rapid exploration of structure-activity relationships in drug discovery programs. The development of robust and versatile automated protocols for the synthesis and purification of these compounds is a key challenge.

High-throughput screening (HTS) techniques can be used to quickly identify optimal catalysts and reaction conditions for the synthesis of this compound. mpg.denih.govsigmaaldrich.com By running hundreds or even thousands of reactions in parallel, HTS can significantly accelerate the discovery of new and improved synthetic methods.

Furthermore, the use of machine learning and artificial intelligence in conjunction with HTE is an emerging trend that holds immense promise. nih.govresearchgate.netbeilstein-journals.org Machine learning algorithms can analyze large datasets from HTS experiments to identify complex relationships between reaction parameters and outcomes, thereby guiding the design of more efficient and selective synthetic processes. beilstein-journals.orgrsc.org

The synergy between automated synthesis, HTE, and machine learning will undoubtedly play a crucial role in advancing the chemistry of this compound and unlocking its full potential in various applications.

Q & A

Q. How can reproducibility of synthetic procedures be ensured across laboratories?

- Answer :

- Standardized Protocols : Document exact catalyst loadings (e.g., 5 mol% Cu(II)), solvent grades, and heating rates.

- Quality Control : Use HPLC to verify purity (>98%) and chiral columns to confirm stereochemistry .

- Inter-Lab Validation : Share NMR/MSCAS files (e.g., NIST’s .mol files) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.